

LEO 29102: Application Notes for Psoriasis Mouse Models

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Compound of Interest

Compound Name: LEO 29102

Cat. No.: B608520

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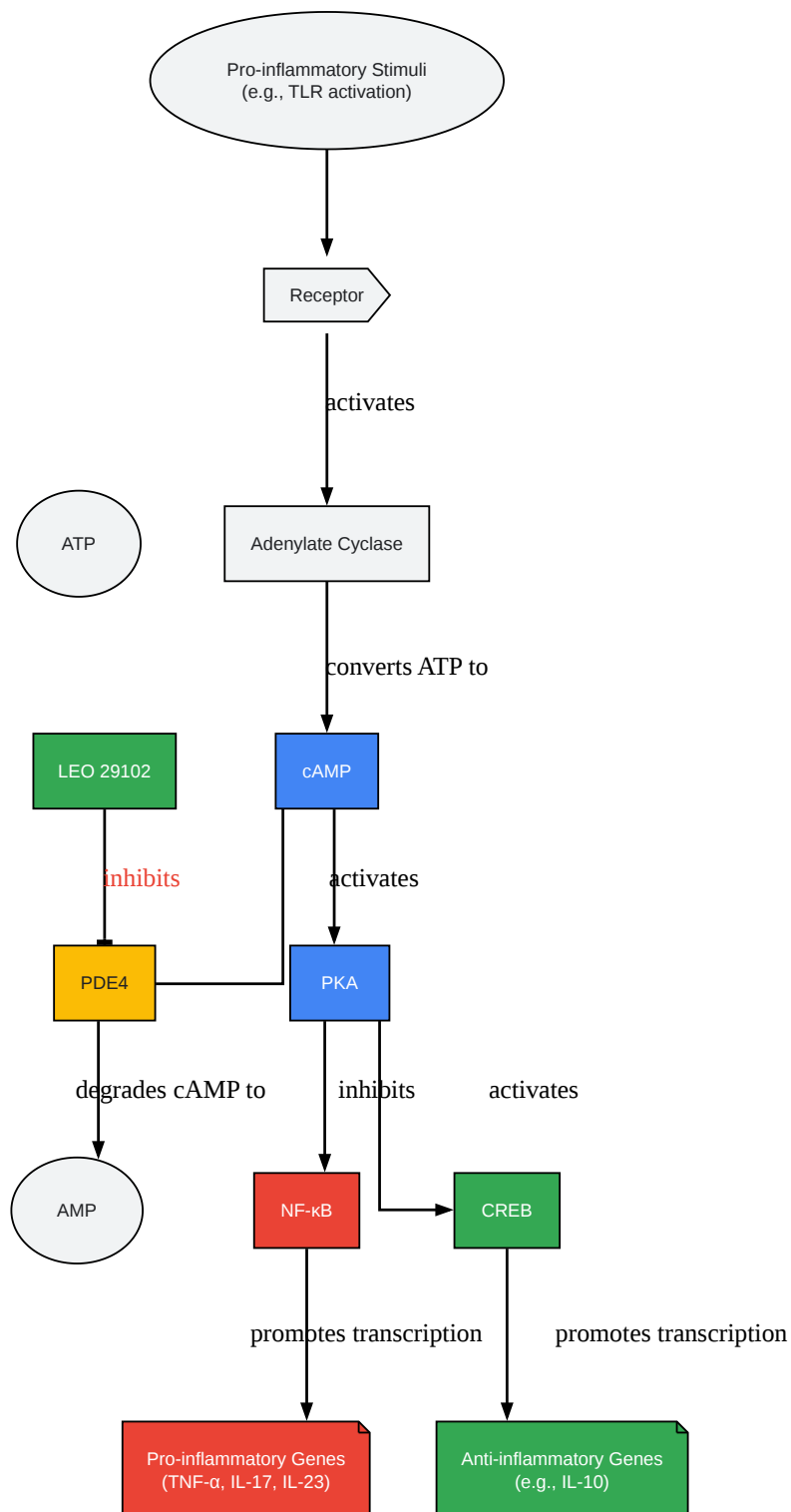
Introduction

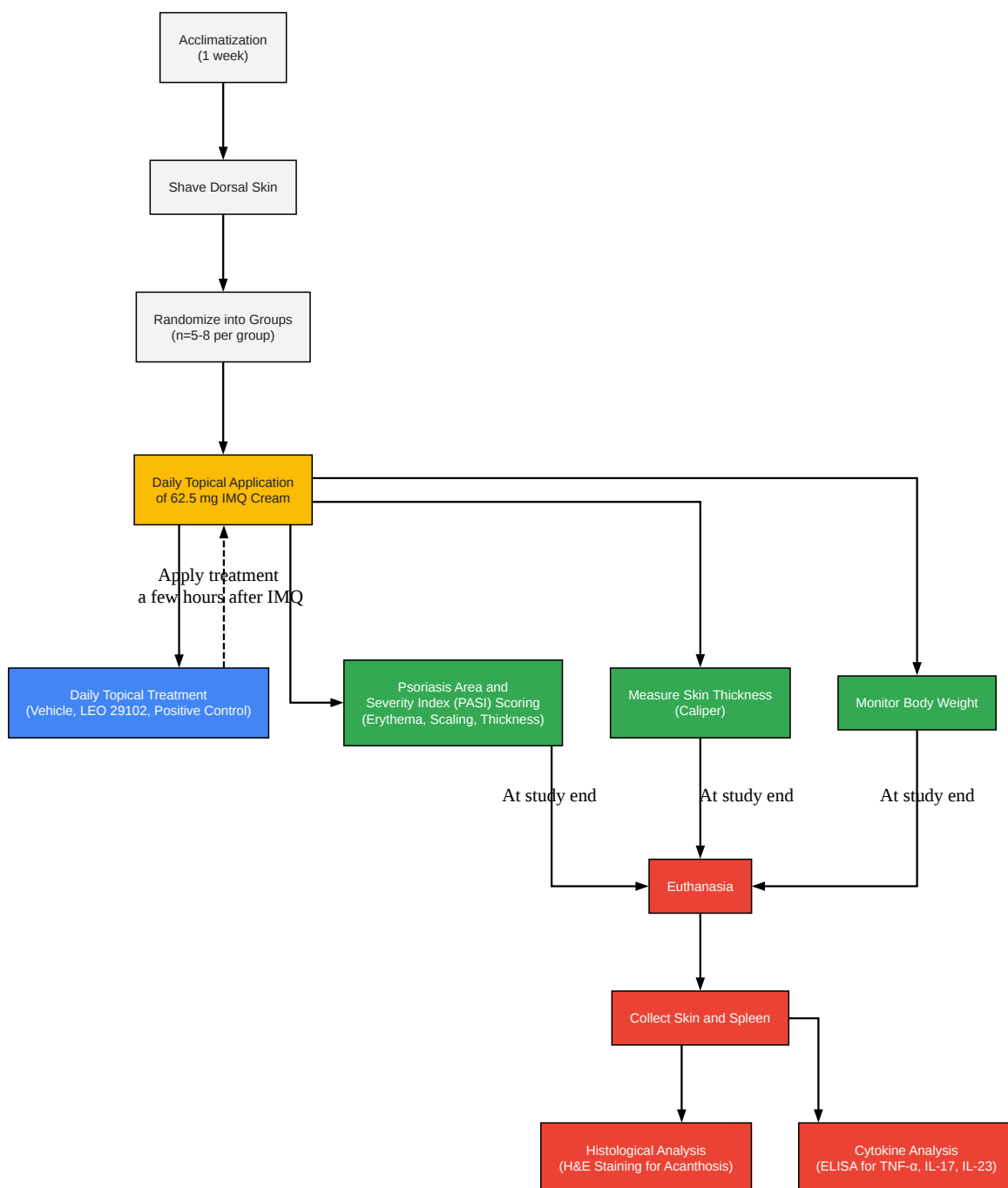
LEO 29102 is a selective phosphodiesterase 4 (PDE4) inhibitor developed as a "soft-drug" for the topical treatment of inflammatory skin diseases.[1][2] As a PDE4 inhibitor, **LEO 29102** functions by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP leads to the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF- α), Interleukin-17 (IL-17), and IL-23, which are key cytokines in the pathogenesis of psoriasis.[3][4][5][6][7] Preclinical studies have demonstrated the potent anti-inflammatory properties of **LEO 29102**, making it a compound of interest for investigation in animal models of psoriasis.[1]

These application notes provide a detailed protocol for the experimental use of **LEO 29102** in the widely utilized imiquimod (IMQ)-induced mouse model of psoriasis.

Mechanism of Action: PDE4 Inhibition in Psoriasis

The signaling pathway below illustrates the mechanism of action of **LEO 29102** in the context of psoriasis.





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